

discovery and history of 5-Iodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodo-1-methyl-1H-imidazole**

Cat. No.: **B1301240**

[Get Quote](#)

5-Iodo-1-methyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Iodo-1-methyl-1H-imidazole**, a key heterocyclic building block in synthetic and medicinal chemistry. The document details its discovery and history, focusing on its role as a crucial intermediate in the synthesis of complex molecules. A detailed, four-step experimental protocol for its synthesis from imidazole is provided, along with a summary of its physicochemical properties. Furthermore, this guide illustrates its significant application in the total synthesis of the marine alkaloid xestomanzamine A. While direct modulation of signaling pathways by **5-Iodo-1-methyl-1H-imidazole** is not extensively documented, the broader biological activities of iodo-imidazole derivatives are discussed to provide context for its utility in drug discovery and development.

Discovery and History

The discovery of **5-Iodo-1-methyl-1H-imidazole** is intrinsically linked to its utility as a versatile synthetic intermediate rather than to a specific, isolated discovery event. Its importance emerged from the need for functionalized imidazole scaffolds in the total synthesis of natural products and the development of novel pharmaceuticals.

The first notable and efficient synthesis of **5-Iodo-1-methyl-1H-imidazole** was developed as part of a synthetic route to xestomanzamine A, a marine natural product.[1] This highlights that the "discovery" of this compound was driven by a specific synthetic goal, emphasizing its role as an enabling tool in organic chemistry. It is primarily recognized as a key building block for introducing a C5-functionalized N-methylated imidazole moiety into larger, more complex molecules.[1]

Physicochemical Properties

5-Iodo-1-methyl-1H-imidazole is a solid at room temperature with a melting point ranging from 105-109 °C. Its chemical structure and properties make it a valuable reagent in various chemical transformations.

Property	Value	Reference
CAS Number	71759-88-1	
Molecular Formula	C ₄ H ₅ IN ₂	
Molecular Weight	208.00 g/mol	
Physical Form	Solid	
Melting Point	105-109 °C	
Assay	97%	
InChI Key	DPUVICGLBCCTDM- UHFFFAOYSA-N	
SMILES	Cn1cncc1I	

Experimental Protocols: Synthesis of 5-Iodo-1-methyl-1H-imidazole

An efficient and regiospecific four-step synthesis of **5-Iodo-1-methyl-1H-imidazole** from imidazole has been reported with an overall yield of 73%.[1]

Step 1: Synthesis of 4,5-Diiodo-1H-imidazole

- Materials: Imidazole, Iodine, Sodium Hydroxide, Water.
- Procedure: To a solution of sodium hydroxide in water, imidazole is added and the mixture is cooled in an ice bath. Iodine is then added portion-wise while maintaining the temperature. The reaction mixture is stirred for a specified period, after which the precipitate is collected by filtration, washed with water, and dried to afford 4,5-diiodo-1H-imidazole.

Step 2: Synthesis of 4-Iodo-1H-imidazole

- Materials: 4,5-Diiodo-1H-imidazole, Sodium Sulfite, Water, Dimethylformamide (DMF).
- Procedure: A mixture of 4,5-diiodo-1H-imidazole and sodium sulfite in a mixture of water and DMF is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified.

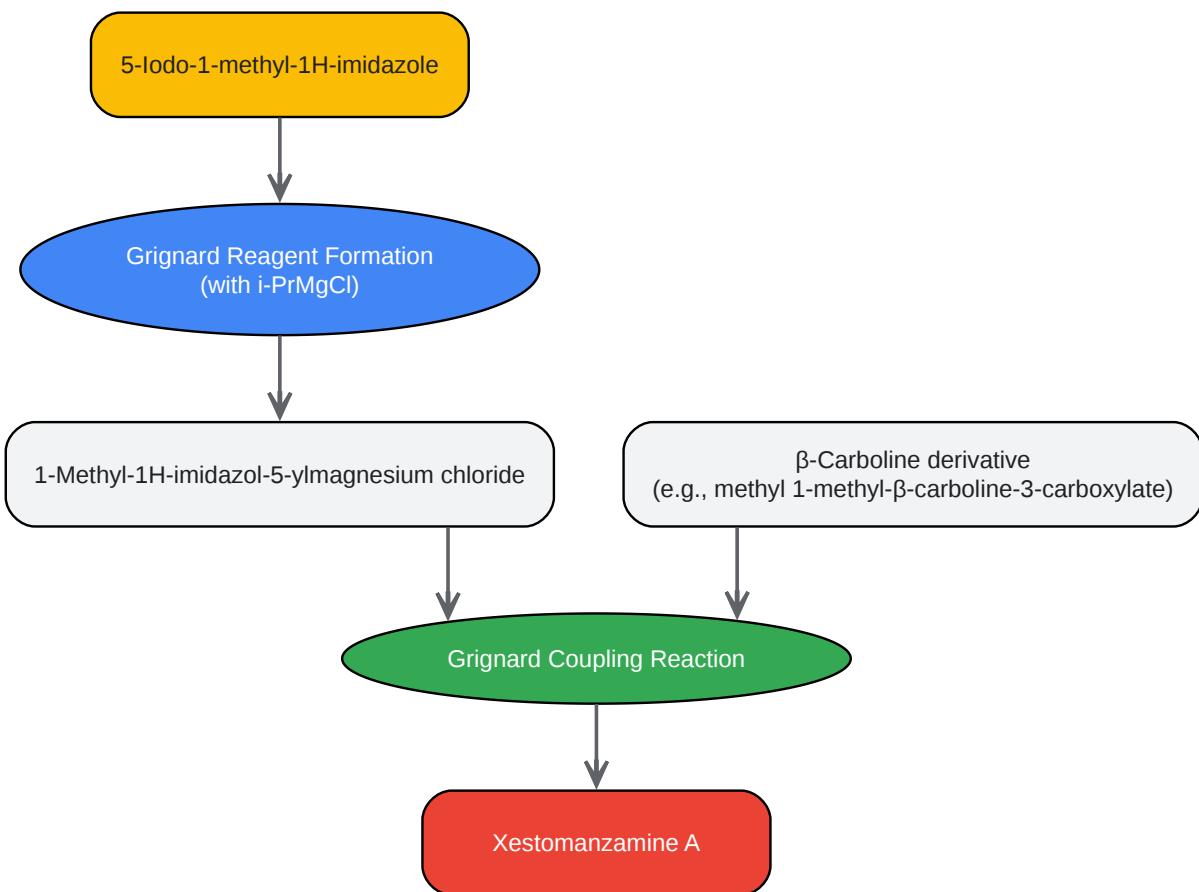
Step 3: N-Methylation to 4-Iodo-1-methyl-1H-imidazole and **5-Iodo-1-methyl-1H-imidazole**

- Materials: 4-Iodo-1H-imidazole, Methyl Iodide, Sodium Hydride, DMF.
- Procedure: To a solution of 4-iodo-1H-imidazole in anhydrous DMF, sodium hydride is added portion-wise at 0 °C. The mixture is stirred, and then methyl iodide is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the products are extracted and separated by column chromatography to yield a mixture of 4-iodo-1-methyl-1H-imidazole and **5-iodo-1-methyl-1H-imidazole**.

Step 4: Isomerization to **5-Iodo-1-methyl-1H-imidazole**

- Materials: Mixture of 4-iodo-1-methyl-1H-imidazole and **5-iodo-1-methyl-1H-imidazole**, Heat.
- Procedure: The mixture of isomers from the previous step is heated, leading to the isomerization of the 4-iodo isomer to the thermodynamically more stable 5-iodo isomer. The final product is then purified by recrystallization.

Mandatory Visualizations


Experimental Workflow for the Synthesis of 5-Iodo-1-methyl-1H-imidazole

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Iodo-1-methyl-1H-imidazole**.

Role in the Synthesis of Xestomanzamine A

[Click to download full resolution via product page](#)

Caption: Role of **5-Iodo-1-methyl-1H-imidazole** in Xestomanzamine A synthesis.

Biological Activity and Applications in Drug Development

While **5-Iodo-1-methyl-1H-imidazole** is primarily a synthetic intermediate, the broader class of iodo-imidazole derivatives has been investigated for various pharmacological activities. The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds. The introduction of an iodine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, often enhancing its potency or altering its selectivity.

- **Anticancer Activity:** Several studies have explored iodo-substituted imidazole derivatives as potential anticancer agents. For instance, certain 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives have been evaluated for their in vitro cytotoxic effects against human breast cancer cell lines.[\[2\]](#)
- **Antimicrobial and Antifungal Activity:** The imidazole core is a cornerstone of many antifungal medications. The unique electronic properties conferred by the iodine substituent can be exploited to develop new antimicrobial and antifungal agents.
- **Enzyme Inhibition:** The imidazole ring can coordinate with metal ions in enzyme active sites, and iodo-substituted derivatives can be designed as specific enzyme inhibitors.

The primary application of **5-Iodo-1-methyl-1H-imidazole** in drug development is as a starting material for the synthesis of more complex molecules with potential therapeutic value. Its role in the total synthesis of xestomanzamine A, a marine alkaloid with potential biological activity, is a prime example of its importance in accessing novel chemical matter for biological screening.[\[1\]](#)

Conclusion

5-Iodo-1-methyl-1H-imidazole is a valuable and versatile building block in organic synthesis, particularly in the field of medicinal chemistry. While its own biological activity is not a primary focus of research, its efficient and regiospecific synthesis has enabled the construction of complex, biologically relevant molecules. The detailed synthetic protocol and understanding of its chemical properties provided in this guide are intended to facilitate its use by researchers

and scientists in the pursuit of novel therapeutics and other advanced chemical applications. The continued exploration of iodo-imidazole derivatives in drug discovery underscores the foundational importance of this key intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [discovery and history of 5-iodo-1-methyl-1H-imidazole]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1301240#discovery-and-history-of-5-iodo-1-methyl-1h-imidazole\]](https://www.benchchem.com/product/b1301240#discovery-and-history-of-5-iodo-1-methyl-1h-imidazole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com